1,1,1-Trifluoro-3-{[4-(propan-2-yl)phenyl]sulfanyl}propan-2-ol
CAS No.: 1469057-77-9
Cat. No.: VC3080691
Molecular Formula: C12H15F3OS
Molecular Weight: 264.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1469057-77-9 |
|---|---|
| Molecular Formula | C12H15F3OS |
| Molecular Weight | 264.31 g/mol |
| IUPAC Name | 1,1,1-trifluoro-3-(4-propan-2-ylphenyl)sulfanylpropan-2-ol |
| Standard InChI | InChI=1S/C12H15F3OS/c1-8(2)9-3-5-10(6-4-9)17-7-11(16)12(13,14)15/h3-6,8,11,16H,7H2,1-2H3 |
| Standard InChI Key | TZLDERIHYAVPRE-UHFFFAOYSA-N |
| SMILES | CC(C)C1=CC=C(C=C1)SCC(C(F)(F)F)O |
| Canonical SMILES | CC(C)C1=CC=C(C=C1)SCC(C(F)(F)F)O |
Introduction
Chemical Identity and Structural Characteristics
The compound 1,1,1-Trifluoro-3-{[4-(propan-2-yl)phenyl]sulfanyl}propan-2-ol is a fluorinated secondary alcohol with a distinct molecular structure featuring several key functional groups. The defining structural elements include a trifluoromethyl group connected to a hydroxylated carbon, a sulfanyl linkage, and a para-substituted phenyl ring with an isopropyl group. These structural components contribute to the compound's unique physicochemical properties and potential biological activities. The trifluoromethyl group, in particular, is known to significantly influence the lipophilicity, metabolic stability, and binding interactions of molecules containing this moiety.
The molecular structure consists of a propan-2-ol backbone substituted with a trifluoromethyl group at position 1 and a sulfanyl linkage to a 4-(propan-2-yl)phenyl group at position 3. This arrangement creates a molecule with distinct polarity characteristics, where the hydroxyl group and trifluoromethyl group contribute to hydrophilic properties, while the aromatic ring with isopropyl substitution provides lipophilic character. The sulfanyl bridge between these moieties offers interesting electron distribution and potential for specific molecular interactions. These structural features collectively determine the compound's behavior in chemical reactions, solubility profiles, and potential biological interactions.
Identification Parameters
Precise identification of 1,1,1-Trifluoro-3-{[4-(propan-2-yl)phenyl]sulfanyl}propan-2-ol is established through several standardized chemical identifiers and spectroscopic parameters. The compound is registered under CAS Number 1469057-77-9, providing a unique identifier within chemical databases and regulatory systems. For computational chemistry and cheminformatics applications, the compound's Standard InChI is recorded as InChI=1S/C12H15F3OS/c1-8(2)9-3-5-10(6-4-9)17-7-11(16)12(13,14)15/h3-6,8,11,16H,7H2,1-2H3, with a corresponding InChIKey of TZLDERIHYAVPRE-UHFFFAOYSA-N. These identifiers allow for precise structural representation and searching across chemical databases.
Structure-Activity Relationship Considerations
The structural features of 1,1,1-Trifluoro-3-{[4-(propan-2-yl)phenyl]sulfanyl}propan-2-ol provide valuable insights into potential structure-activity relationships (SAR) relevant to its biological activity. The trifluoromethyl group typically enhances metabolic stability and influences lipophilicity, potentially improving pharmacokinetic properties compared to non-fluorinated analogs. This group's strong electron-withdrawing effect also modifies the acidity of the neighboring hydroxyl group, potentially altering hydrogen bonding characteristics in protein binding sites. The positioning of this group at the terminal carbon of the propan-2-ol backbone creates a specific electronic distribution that could be crucial for biological activity.
Comparative Analysis with Related Compounds
Data Tables
Physical and Chemical Properties
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C12H15F3OS | |
| Molecular Weight | 264.31 g/mol | |
| CAS Number | 1469057-77-9 | |
| Physical State | Not specified | - |
| Standard InChI | InChI=1S/C12H15F3OS/c1-8(2)9-3-5-10(6-4-9)17-7-11(16)12(13,14)15/h3-6,8,11,16H,7H2,1-2H3 | |
| Standard InChIKey | TZLDERIHYAVPRE-UHFFFAOYSA-N | |
| SMILES | CC(C)C1=CC=C(C=C1)SCC(C(F)(F)F)O | |
| PubChem Compound ID | 63900846 |
Structural Components and Their Functions
| Structural Component | Location | Potential Function | Reference |
|---|---|---|---|
| Trifluoromethyl Group | Position 1 of propan-2-ol | Enhances metabolic stability, increases lipophilicity, modifies electron distribution | |
| Hydroxyl Group | Position 2 of propan-2-ol | Hydrogen bond donor/acceptor, provides hydrophilic character, potential reactive site | |
| Sulfanyl Linkage | Position 3 of propan-2-ol | Provides specific geometry, potential for redox reactions, contributes to molecular recognition | |
| 4-(propan-2-yl)phenyl Group | Connected via sulfanyl linkage | Provides aromatic surface for π-interactions, hydrophobic character for membrane permeability | |
| Isopropyl Group | Para position of phenyl ring | Enhances lipophilicity, provides additional hydrophobic interactions, influences steric properties |
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